15-Fold Potency Enhancement in Heme Oxygenase-1 Inhibition Over Monophenyl Analogue
The derivative 1-(1H-imidazol-1-yl)-4,4-diphenyl-2-butanone (QC-308), which incorporates the 4,4-diphenylbutan-2-one scaffold, demonstrates approximately 15-fold greater inhibitory potency (IC₅₀ = 0.27 ± 0.07 μM) against human heme oxygenase-1 compared to its monophenyl analogue QC-65 (IC₅₀ = 4.0 ± 1.8 μM) [1]. This potency gain is attributed to the second phenyl group occupying a secondary hydrophobic pocket in the enzyme's active site, enabling a "double-clamp" binding mechanism [1].
| Evidence Dimension | Inhibitory potency (IC₅₀) against human heme oxygenase-1 |
|---|---|
| Target Compound Data | 0.27 ± 0.07 μM (as QC-308 derivative incorporating 4,4-diphenylbutan-2-one scaffold) |
| Comparator Or Baseline | Monophenyl analogue QC-65: IC₅₀ = 4.0 ± 1.8 μM |
| Quantified Difference | ~15-fold greater potency (calculated as 4.0/0.27 ≈ 14.8) |
| Conditions | Carbon monoxide (CO) formation assay on rat spleen microsomes; confirmed by X-ray crystallography of hHO-1 with QC-308 (PDB: 3TGM) |
Why This Matters
Procurement of 4,4-diphenylbutan-2-one enables access to a validated pharmacophore that delivers a 15-fold potency improvement over mono-phenyl alternatives, directly impacting hit-to-lead optimization efficiency in heme oxygenase-targeted programs.
- [1] Rahman MN, Vlahakis JZ, Vukomanovic D, Szarek WA, Nakatsu K, Jia Z. A novel, "double-clamp" binding mode for human heme oxygenase-1 inhibition. PLoS One. 2012;7(1):e29514. doi:10.1371/journal.pone.0029514 View Source
